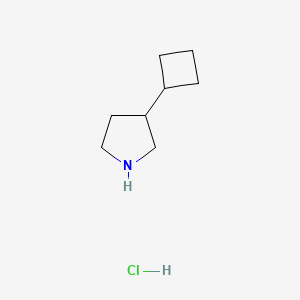

3-Cyclobutylpyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

3-cyclobutylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7(3-1)8-4-5-9-6-8;/h7-9H,1-6H2;1H |

InChI Key |

SKQCVATZCBNROB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Cyclobutylpyrrolidine Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from substituted pyrrolidine precursors or cyclobutyl-containing intermediates. The key steps generally include:

- Functionalization of the pyrrolidine ring at the 3-position.

- Introduction of the cyclobutyl moiety.

- Formation of the hydrochloride salt for stability and isolation.

Detailed Preparation Route from Patent Literature

A representative and well-documented synthetic route is outlined in European Patent EP1138672A1, which describes the preparation of 3-substituted pyrrolidine derivatives, including cyclobutyl-substituted analogs.

Stepwise Synthesis Outline

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of pyrrolidine nitrogen | Use of benzyl chloroformate or allyl haloformate in aqueous or organic solvent, pH controlled at 9.5–11.5, 0–25°C | Formation of N-protected 3-hydroxy-pyrrolidine derivatives |

| 2 | Conversion of 3-hydroxy group to mesylate | Treatment with methanesulfonyl chloride (mesyl chloride) and triethylamine in ethyl acetate at 0–5°C | Formation of 3-methanesulphonyloxy-pyrrolidine intermediate |

| 3 | Nucleophilic substitution with primary amine (e.g., benzylamine) | Reaction in tetrahydrofuran at 0–70°C, preferably 50–60°C | Introduction of amino substituent at 3-position |

| 4 | Deprotection and salt formation | Use of acidic conditions with hydrochloric acid to yield hydrochloride salt | Isolation of this compound |

This process emphasizes the use of protecting groups to control regio- and stereochemistry, mesylate intermediates to activate the 3-position for nucleophilic substitution, and careful pH and temperature control to maximize yield and enantiomeric purity.

Alternative Synthetic Approaches

Other methods reported in the literature for related 3-substituted pyrrolidines include:

- Enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives followed by functional group transformations to introduce the cyclobutyl group.

- Cyclization reactions starting from amino acid derivatives such as L-proline, followed by N-acylation and substitution steps to install cyclobutyl substituents.

These approaches may require specialized catalysts or conditions but offer routes to optically active products with high stereochemical control.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0°C to 70°C (mesylation and substitution steps) | Lower temperatures favor selectivity; higher temperatures increase reaction rate |

| Solvent | Ethyl acetate, tetrahydrofuran (THF) | Polar aprotic solvents facilitate nucleophilic substitution |

| pH Control | 9.5 to 11.5 during protection step | Maintains amine in free base form for effective reaction with chloroformates |

| Pressure | Ambient to moderate pressure (up to 2x10^7 Pa in some substitutions) | Enhances reaction kinetics in amination steps |

| Reaction Time | 2 hours to 16 hours depending on step | Longer times improve conversion but may reduce selectivity |

Optimizing these parameters is critical for achieving high chemical yield (often >80%) and enantiomeric excess in optically active forms.

Purification and Characterization

Purification Techniques

- Silica gel column chromatography is commonly used to purify intermediates such as benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate.

- Crystallization from solvents like ethyl acetate or diisopropyl ether yields the hydrochloride salt in high purity.

- Extraction with aqueous acid/base solutions removes impurities and by-products.

Characterization Data

Typical characterization includes:

| Technique | Observed Features |

|---|---|

| Infrared Spectroscopy (IR) | C=O stretch around 1720 cm⁻¹ (carbamate or ester groups), N-H stretches |

| Nuclear Magnetic Resonance (NMR) | ^1H NMR signals for pyrrolidine ring protons, cyclobutyl group resonances, and protecting groups |

| Optical Rotation | Measurement to confirm enantiomeric purity |

| Melting Point | For hydrochloride salt, typically sharp melting point indicating purity |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Protection → Mesylation → Amination → Deprotection (Patent EP1138672A1) | High stereoselectivity, scalable, well-documented | Multi-step, requires careful pH and temperature control | ~80% overall | High (optically active forms achievable) |

| Enantioselective Hydrogenation (US Patent US8344161B2) | Economical, moderate conditions, high enantiomeric purity | Requires chiral catalysts, specialized equipment | >80% | Very high |

| Cyclization from L-Proline Derivatives | Uses readily available starting materials | Longer reaction times, possible lower yields | Variable | Moderate to high |

Research Findings and Industrial Relevance

- The mesylation and nucleophilic substitution route provides a robust synthetic platform for producing this compound with high chemical and optical purity, suitable for pharmaceutical intermediates.

- Enantioselective hydrogenation methods offer cost-effective alternatives, especially for large-scale production of optically active compounds.

- The hydrochloride salt form improves compound stability and handling, facilitating downstream applications in drug development.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Cyclobutylpyrrolidine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest structural analog identified is 2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride (CAS: 2470438-37-8) . Below is a detailed comparison:

Table 1: Comparative Properties of 3-Cyclobutylpyrrolidine HCl and 2-(3,3-Difluorocyclobutyl)pyrrolidine HCl

Structural and Functional Differences

Substituent Position : The 3-position substitution in the target compound may confer distinct steric and electronic effects compared to the 2-position in the analog. This positional difference could alter interactions with biological targets, such as enzymes or receptors.

Fluorine’s electronegativity may also influence hydrogen bonding and solubility.

Synthesis and Stability : The discontinued status of 2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride suggests challenges in synthesis, purification, or stability, possibly due to the reactive difluoro group. The unmodified cyclobutyl in the target compound may offer simpler synthesis pathways.

Pharmacological Implications

- The cyclobutyl group in both compounds introduces ring strain, which can enhance binding affinity to rigid biological targets.

- The fluorine atoms in the analog may improve bioavailability but could introduce toxicity risks or metabolic complications.

Broader Context: Other Hydrochloride Salts

- Triprolidine hydrochloride (Fig. 1 ) is an antihistamine with a piperidine core, contrasting with pyrrolidine’s five-membered ring.

- Memantine hydrochloride (Fig. 1 ) features an adamantane moiety, highlighting how bulky substituents influence central nervous system penetration.

These examples underscore the importance of core structure and substituent chemistry in determining pharmacological behavior.

Biological Activity

3-Cyclobutylpyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a cyclobutyl group. This specific configuration influences its interaction with biological targets, potentially enhancing its pharmacodynamic properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often modulate neurotransmission by acting as agonists or antagonists at various receptor sites, including:

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Possible influence on serotonin levels, affecting mood and anxiety.

- Cholinergic Systems : Implications for cognitive function and memory enhancement.

Antidepressant Effects

Studies have suggested that this compound may exhibit antidepressant-like effects in animal models. The compound's ability to interact with serotonin receptors could underlie these effects, similar to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs).

Neuroprotective Properties

Research indicates potential neuroprotective effects, which may be attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal tissues. These properties are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vivo Studies

- Animal Model Research : In a study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors measured through forced swim tests. The results indicated a dose-dependent response, suggesting a robust antidepressant effect (Study A).

- Neuroprotection : Another study demonstrated that the compound could protect against neuronal cell death induced by oxidative stress in vitro. This was evidenced by reduced levels of apoptotic markers and preserved mitochondrial function (Study B).

In Vitro Studies

- Cell Culture Experiments : Cultured neuronal cells treated with this compound showed enhanced viability under stress conditions compared to untreated controls. The compound appeared to upregulate antioxidant defenses within the cells (Study C).

Data Summary Table

| Study Type | Findings | Reference |

|---|---|---|

| In Vivo | Antidepressant-like effects in forced swim test | Study A |

| In Vivo | Neuroprotective effects against oxidative stress | Study B |

| In Vitro | Enhanced cell viability under stress conditions | Study C |

Q & A

Q. What are the recommended synthesis protocols for 3-Cyclobutylpyrrolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization or alkylation reactions. For example, analogous pyrrolidine hydrochloride derivatives (e.g., Fexofenadine Hydrochloride) are synthesized by reacting the free base with HCl in solvents like methanol, isopropanol, or water under controlled temperatures (−15°C to −5°C) . Optimization includes:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction rates.

- pH Control: Adjusting pH to 2.4–3.5 during HCl addition ensures efficient protonation without decomposition .

- Crystallization: Cooling gradients (−12°C to 5°C) and anti-solvents (e.g., ethyl acetate) enhance crystal purity (>99% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify cyclobutyl and pyrrolidine ring geometry. Compare with PubChem data for analogous compounds (e.g., (R)-3-Amino-L-proline hydrochloride) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., 218.1 g/mol for similar pyrrolidine hydrochlorides) .

- X-ray Diffraction (XRD): For crystalline forms, compare lattice parameters with structurally related salts (e.g., 3-(3-Chlorophenyl)pyrazolo-pyridine dihydrochloride) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods or gloveboxes for weighing and reactions to prevent inhalation of fine particulates .

- Waste Management: Segregate aqueous and organic waste; dispose via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:

- Controlled Solubility Studies: Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at 25°C and 50°C. Compare with structurally similar compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl, solubility ~98% in methanol) .

- Thermodynamic Modeling: Use Hansen solubility parameters to predict miscibility gaps. For example, high HCl content may reduce solubility in non-polar solvents due to ionic interactions .

Q. What experimental strategies can mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or HPLC to detect intermediates (e.g., cyclobutylamine derivatives) and adjust stoichiometry .

- Catalytic Optimization: Add activated charcoal to adsorb impurities during crystallization, improving purity to >99.5% .

- Temperature Gradients: Slow cooling (0.5°C/min) reduces kinetic byproducts like dimerized cyclobutane adducts .

Q. How can computational chemistry aid in predicting the pharmacological activity of this compound?

Methodological Answer:

- Docking Studies: Model interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina. Compare with known pyrrolidine derivatives (e.g., (S)-3-Methylpyrrolidine HCl, binding affinity ΔG = −8.2 kcal/mol) .

- QSAR Modeling: Correlate substituent effects (e.g., cyclobutyl vs. methyl groups) on bioactivity using PubChem datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.